Azetidin-3-amine

Descripción general

Descripción

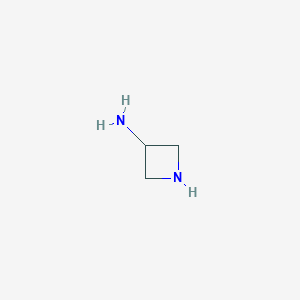

Azetidin-3-amine is a four-membered heterocyclic compound containing a nitrogen atom. It is a derivative of azetidine, which is known for its significant ring strain due to the small ring size. This compound is of interest in various fields of chemistry and medicinal research due to its unique structural properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Azetidin-3-amine can be synthesized through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another method includes the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Additionally, a one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation has been reported .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using efficient and cost-effective methods. The aza-Michael addition and alkylation methods mentioned above can be adapted for industrial-scale production, ensuring high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions

Azetidin-3-amine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield different amine derivatives.

Substitution: This compound can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidin-3-one, while substitution reactions can produce a wide range of substituted azetidines .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Drug Development

Azetidin-3-amines are integral components in the synthesis of several pharmaceutical agents. They serve as crucial building blocks for various drug classes, including:

- Antibiotics : Azetidin-3-amines are found in macrolide antibiotics, which are critical for treating bacterial infections.

- Kinase Inhibitors : Compounds such as JNJ-41443532, a CCR2 antagonist, highlight the role of azetidin-3-amines in targeting specific kinases involved in cancer and inflammatory diseases .

- Triple Reuptake Inhibitors : These compounds are utilized in the treatment of depression and anxiety disorders.

1.2 Mechanistic Insights

The azetidine motif contributes to the rigidity of drug molecules, enhancing their pharmacokinetic profiles. Studies indicate that azetidin-3-amines can improve the selectivity and efficacy of drugs by stabilizing their conformations .

Synthetic Chemistry

2.1 Synthesis Techniques

Recent advancements in synthetic methodologies have expanded the utility of azetidin-3-amines:

- One-Pot Synthesis : A straightforward one-step synthesis method has been developed, allowing for efficient production from commercially available materials . This method is advantageous for late-stage functionalization of complex molecules.

| Synthesis Method | Description | Advantages |

|---|---|---|

| One-Pot Synthesis | Direct conversion from stable precursors | Efficient, reduces steps |

| Strain-Release Reactions | Ring-opening reactions with amine nucleophiles | High yield, versatile substrate scope |

2.2 Functionalization

Azetidin-3-amines can be further functionalized to create derivatives with enhanced biological activities. For instance, palladium-catalyzed reactions have been employed to introduce various substituents at specific positions on the azetidine ring, facilitating the development of novel compounds with tailored properties .

Biological Studies

3.1 Receptor Agonists

Recent studies have identified azetidin-3-amines as high-affinity agonists for certain receptors. For example, derivatives with alkylated 3-aminoazetidine side chains have shown significant potency in activating histamine receptors, indicating their potential in treating neurological disorders .

3.2 Antimalarial Activity

Bicyclic azetidines containing the azetidine motif have been explored for their antimalarial properties. Research demonstrated that these compounds exhibit promising activity against malaria parasites, highlighting their potential as lead candidates for new antimalarial therapies .

Case Studies

Several case studies illustrate the practical applications of azetidin-3-amines:

- Study on Kinase Inhibitors : A study demonstrated that azetidin-3-amines could effectively inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models.

- Antibiotic Development : Research focused on modifying existing macrolide antibiotics with azetidin-3-amines resulted in compounds with improved efficacy against resistant bacterial strains.

Mecanismo De Acción

The mechanism of action of azetidin-3-amine involves its interaction with molecular targets through its amine group. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. This reactivity is exploited in drug design to create molecules that can interact with specific biological targets .

Comparación Con Compuestos Similares

Similar Compounds

Azetidine: The parent compound of azetidin-3-amine, known for its ring strain and reactivity.

Aziridine: A three-membered nitrogen-containing ring with even higher ring strain and reactivity.

Oxetane: A four-membered ring containing an oxygen atom, used in similar applications as azetidine.

Uniqueness

This compound is unique due to its specific amine functionality, which imparts distinct reactivity and biological activity compared to other azetidine derivatives. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in synthetic chemistry and drug development .

Actividad Biológica

Azetidin-3-amine, a member of the azetidine family, has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a four-membered heterocyclic structure that is integral in various pharmacological applications, including neuroprotective, anti-cancer, and antimicrobial activities. The following sections provide a detailed overview of its biological activity, supported by case studies and research findings.

Overview of this compound

Azetidin-3-amines are characterized by their unique structural properties that allow them to interact with biological targets effectively. These compounds often serve as scaffolds in drug development due to their ability to modulate biological pathways. The azetidine ring contributes to the rigidity and spatial orientation of the molecule, which can enhance binding affinity to target proteins.

1. Neuroprotective Activity

Recent studies have highlighted the neuroprotective potential of azetidin-3-amines. For instance, derivatives of azetidin-3-amines have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s. One study demonstrated that certain azetidinyl compounds exhibited AChE inhibition comparable to rivastigmine, a known AChE inhibitor .

Table 1: Neuroprotective Activity of Azetidin-3-amines

| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Model |

|---|---|---|---|

| Compound A | 85 | 78 | Salsolinol-induced |

| Compound B | 90 | 82 | Glutamate-induced |

| Compound C | 88 | 80 | Salsolinol-induced |

2. Anti-Cancer Properties

Azetidin-3-amines have shown promising anti-cancer activities. Research indicates that these compounds can inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells. For example, a derivative demonstrated nanomolar anti-proliferative activity against SW48 colorectal cancer cells by inducing G2/M phase arrest and activating apoptosis pathways through AMPK activation .

Case Study: Anti-Cancer Activity

In a study involving the synthesis of new azetidinone derivatives, it was found that certain compounds displayed significant cytotoxicity against various cancer cell lines. Notably, one compound led to a tumor growth delay in a mouse xenograft model, confirming its therapeutic potential against colon cancer .

3. Antimicrobial Activity

The antibacterial properties of azetidin-3-amines have also been explored. Compounds derived from this scaffold have exhibited activity against various bacterial strains, contributing to their potential as therapeutic agents for infectious diseases. For instance, densely functionalized azetidine motifs have been reported to possess antibacterial activity and inhibitory effects on epidermal growth factor receptor kinases .

Table 2: Antimicrobial Activity of Azetidin-3-amines

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound D | E. coli | 10 µg/mL |

| Compound E | S. aureus | 5 µg/mL |

| Compound F | Pseudomonas aeruginosa | 15 µg/mL |

The mechanisms underlying the biological activities of azetidin-3-amines vary depending on their structural modifications:

- Neuroprotection : Inhibition of AChE leads to increased acetylcholine levels, enhancing cholinergic transmission.

- Anti-Cancer : Disruption of tubulin dynamics prevents mitotic spindle formation, leading to cell cycle arrest.

- Antibacterial : Interaction with bacterial cell membranes or inhibition of key metabolic pathways contributes to antimicrobial effects.

Propiedades

IUPAC Name |

azetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2/c4-3-1-5-2-3/h3,5H,1-2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPKMJDUXJFKOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363972 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

72.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102065-86-1 | |

| Record name | Azetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing N-unsubstituted azetidin-3-amines?

A1: N-unsubstituted azetidin-3-amines are valuable building blocks in organic synthesis, particularly in medicinal chemistry. They serve as key intermediates for the development of pharmaceuticals and other biologically active compounds. The presence of the reactive amino group at the 3-position of the azetidine ring allows for diverse chemical modifications, enabling the fine-tuning of desired biological activities. The research paper presents a novel and efficient method to synthesize these compounds using readily available starting materials and mild reaction conditions [].

Q2: What is the synthetic route described in the paper for obtaining azetidin-3-amines?

A2: The paper outlines a two-step synthesis of azetidin-3-amines starting from 1-azabicyclo[1.1.0]butanes. First, a ring-opening reaction occurs when the strained bicyclic compound reacts with hydrazoic acid (HN3) at low temperatures (0-5°C). This forms a 3-azidoazetidine intermediate []. Second, the azide group in the intermediate is reduced to an amine using hydrogen gas and a palladium catalyst (Pd/C), yielding the desired N-unsubstituted azetidin-3-amine [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.